2'-Carboethoxy-3-(2,4-dimethylphenyl)propiophenone
CAS No.: 898793-71-0
Cat. No.: VC2390249
Molecular Formula: C20H22O3
Molecular Weight: 310.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898793-71-0 |
|---|---|
| Molecular Formula | C20H22O3 |
| Molecular Weight | 310.4 g/mol |
| IUPAC Name | ethyl 2-[3-(2,4-dimethylphenyl)propanoyl]benzoate |
| Standard InChI | InChI=1S/C20H22O3/c1-4-23-20(22)18-8-6-5-7-17(18)19(21)12-11-16-10-9-14(2)13-15(16)3/h5-10,13H,4,11-12H2,1-3H3 |
| Standard InChI Key | ODFYFIDCAPZHDR-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC=CC=C1C(=O)CCC2=C(C=C(C=C2)C)C |
| Canonical SMILES | CCOC(=O)C1=CC=CC=C1C(=O)CCC2=C(C=C(C=C2)C)C |
Introduction
Basic Properties and Chemical Identity
Chemical Nomenclature and Identification
2'-Carboethoxy-3-(2,4-dimethylphenyl)propiophenone is a substituted propiophenone with specific functional groups that define its chemical behavior. The compound has several identifiers that facilitate its recognition across chemical databases and literature.
Table 1: Identification Parameters of 2'-Carboethoxy-3-(2,4-dimethylphenyl)propiophenone
| Parameter | Value |
|---|---|
| CAS Registry Number | 898793-71-0 |
| Molecular Formula | C₂₀H₂₂O₃ |
| Molecular Weight | 310.4 g/mol |
| IUPAC Name | Ethyl 2-[3-(2,4-dimethylphenyl)propanoyl]benzoate |
| Synonyms | 2'-Carboethoxy-3-(2,4-dimethylphenyl)propiophenone |
The compound's structure contains three key components: a benzoate group with an ethyl ester (carboethoxy) at the 2' position, a ketone function (propiophenone), and a dimethylphenyl group with methyl substituents at the 2 and 4 positions.
Structural Characteristics
The structural arrangement of 2'-Carboethoxy-3-(2,4-dimethylphenyl)propiophenone consists of a benzoate moiety with an ethyl ester group at the ortho position, connected to a propiophenone backbone that links to a 2,4-dimethylphenyl group. This particular arrangement contributes to the compound's chemical reactivity and potential applications in organic synthesis.
Physical and Chemical Properties
2'-Carboethoxy-3-(2,4-dimethylphenyl)propiophenone possesses specific physical and chemical properties that determine its behavior in various conditions and reactions.
Table 2: Physical and Chemical Properties of 2'-Carboethoxy-3-(2,4-dimethylphenyl)propiophenone
| Property | Value | Method |
|---|---|---|
| Physical State | Solid | Observed |
| Boiling Point | 462.5±45.0 °C | Predicted |
| Density | 1.088±0.06 g/cm³ | Predicted |
| Solubility | Soluble in organic solvents | Predicted |
| Topological Polar Surface Area | Similar to related compounds (≈43.4 Ų) | Computed |
| Hydrogen Bond Acceptors | 3 | Based on structure |
| Hydrogen Bond Donors | 0 | Based on structure |
The predicted high boiling point suggests that the compound has significant intermolecular forces, likely due to its aromatic rings and carbonyl groups .
Synthesis and Production Methods
Synthetic Routes
The synthesis of 2'-Carboethoxy-3-(2,4-dimethylphenyl)propiophenone typically involves a series of condensation reactions followed by cyclization processes. The common synthetic pathway utilizes 2,4-dimethylbenzaldehyde and ethyl acetoacetate as primary starting materials.
A typical synthetic route may involve:
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Condensation reaction between 2,4-dimethylbenzaldehyde and a suitable ketone
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Addition of ethyl 2-carboxybenzoate or related compounds
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Cyclization under controlled conditions
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Purification to obtain the final product
These reactions are usually conducted under specific temperature and solvent conditions to maximize yield and minimize side products.
Industrial Production Methods
In industrial settings, the production of 2'-Carboethoxy-3-(2,4-dimethylphenyl)propiophenone employs both batch and continuous processes, with optimized reaction conditions to enhance efficiency and product quality.
Table 3: Industrial Production Methods
| Method | Advantages | Challenges |
|---|---|---|
| Batch Process | Better control of reaction parameters | Lower throughput |
| Continuous Flow | Higher productivity, consistent quality | Complex setup requirements |
| Microreactor Technology | Improved heat transfer, safer conditions | Scaling limitations |
Refluxing techniques are commonly employed during synthesis to drive reactions to completion. Temperature control is crucial to prevent decomposition or unwanted side reactions.
Purification Techniques
After synthesis, 2'-Carboethoxy-3-(2,4-dimethylphenyl)propiophenone requires purification to achieve the desired purity level. Common purification methods include:
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Recrystallization from suitable solvents
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Column chromatography using appropriate stationary and mobile phases
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Distillation under reduced pressure (for larger scale production)
These purification methods aim to remove impurities and achieve purity levels typically exceeding 95%, which is essential for most applications in organic synthesis and research .
Applications and Research Findings
Role in Organic Synthesis
2'-Carboethoxy-3-(2,4-dimethylphenyl)propiophenone serves as a valuable intermediate in the synthesis of more complex organic compounds. Its functional groups provide multiple reactive sites for further transformations:
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The carbonyl group can participate in nucleophilic addition reactions
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The carboethoxy group provides options for ester hydrolysis or transesterification
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The aromatic rings can undergo electrophilic substitution reactions
These characteristics make the compound particularly useful in the synthesis of pharmaceutically relevant molecules and other fine chemicals.
Spectroscopic Analysis
Spectroscopic methods are essential for confirming the structure and purity of 2'-Carboethoxy-3-(2,4-dimethylphenyl)propiophenone. Common analytical techniques include:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation
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Infrared (IR) spectroscopy to identify functional groups
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Mass Spectrometry (MS) for molecular weight confirmation and fragmentation pattern analysis
These techniques provide crucial information about the compound's molecular structure and purity, which is essential for research and quality control purposes.
Structural Analogs and Comparative Analysis
Related Carboethoxy-dimethylphenylpropiophenones
Several structural analogs of 2'-Carboethoxy-3-(2,4-dimethylphenyl)propiophenone exist, differing primarily in the position of functional groups.
Table 4: Comparison of 2'-Carboethoxy-3-(2,4-dimethylphenyl)propiophenone with Structural Analogs
| Compound | CAS Number | Key Structural Difference |
|---|---|---|
| 2'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone | 898769-20-5 | Methyl groups at 2,3 positions |
| 3'-Carboethoxy-3-(2,4-dimethylphenyl)propiophenone | 898793-73-2 | Carboethoxy at 3' position |
| 4'-Carboethoxy-3-(2,4-dimethylphenyl)propiophenone | 898793-76-5 | Carboethoxy at 4' position |
| 4'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone | 898769-26-1 | Carboethoxy at 4', methyl groups at 2,3 |
These structural variations can significantly influence the chemical reactivity, physical properties, and potential biological activities of the compounds .
Structure-Activity Relationships
The position and nature of substituents in carboethoxy-dimethylphenylpropiophenones can influence their physicochemical properties and potential biological activities. For instance:
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The position of the carboethoxy group (2', 3', or 4') affects the electronic distribution and reactivity
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The arrangement of methyl groups on the phenyl ring influences steric factors and lipophilicity
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These structural variations may lead to different binding affinities with biological targets
Understanding these structure-activity relationships is essential for rational design of similar compounds with enhanced properties or specific activities .
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